molecular formula C9H13NO2S B8758326 N-(1-Phenylethyl)methanesulfonamide

N-(1-Phenylethyl)methanesulfonamide

Cat. No.: B8758326
M. Wt: 199.27 g/mol
InChI Key: SHEXGLJFVVRUCZ-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)methanesulfonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-(1-phenylethyl)methanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-8(10-13(2,11)12)9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

SHEXGLJFVVRUCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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reactant
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Synthesis routes and methods II

Procedure details

TEA (2.90 mL, 20.9 mmol) and methanesulfonylchloride (2.0 g, 17.46 mmol). were added to a solution of (S)-1-phenyl-ethylamine Compound 3h1 (2.13 g, 17.46 mmol) at 0° C., under a N2 atmosphere. The mixture was stirred for 3 hrs, while warming to r.t. The reaction was quenched with water (20 mL) and the organic layer was diluted with CH2Cl2 (100 mL), washed with water and brine, separated and dried with anhydrous sodium sulfate, then filtered and concentrated in vacuo to yield N-(1-phenyl-ethyl)-methanesulfonamide Compound 3h2 as an oil.
[Compound]
Name
TEA
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3h1
Quantity
2.13 g
Type
reactant
Reaction Step Three

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